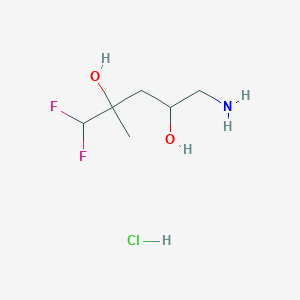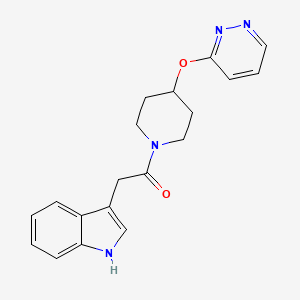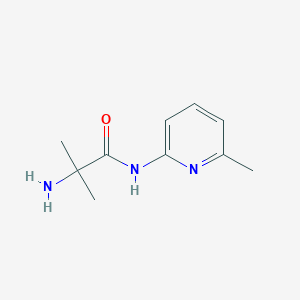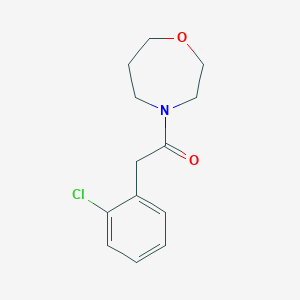
1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in scientific literature.
Scientific Research Applications
Applications in Environmental Health and Toxicology
Research on similar chemical compounds often focuses on understanding their environmental presence, human exposure, and potential health implications. For example, studies on phthalates and parabens investigate their ubiquity in consumer products and their association with oxidative stress and inflammation. Such research underscores the importance of monitoring environmental contaminants and assessing their risk to human health (Watkins et al., 2015) [https://consensus.app/papers/associations-phenol-paraben-concentrations-markers-watkins/72eedceb33df5a79a43e547101637059/?utm_source=chatgpt].
Advancements in Urea Cycle Disorders
Research into urea cycle disorders (UCDs) exemplifies the application of scientific inquiry to improve understanding and treatment of genetic metabolic disorders. Studies have explored the efficacy of alternative therapies like sodium phenylbutyrate and their impact on amino acid metabolism, offering insights into managing these disorders more effectively (Scaglia, 2010) [https://consensus.app/papers/insights-management-amino-acid-supplementation-cycle-scaglia/c9b8c9af94485a1a905435b2a91095e5/?utm_source=chatgpt].
Innovations in Cancer Treatment
The exploration of novel therapies for managing malignancy-associated conditions, such as hyperuricemia, highlights the role of scientific research in advancing cancer care. Clinical trials on urate oxidase as an alternative to traditional treatments offer new avenues for improving patient outcomes (Goldman et al., 2001) [https://consensus.app/papers/randomized-comparison-rasburicase-children-lymphoma-goldman/0bbbbc85f38157de90815626fd2c8d17/?utm_source=chatgpt].
Contributions to Nutrition and Metabolism
Research into the nutritional management of disorders and the effects of diet on metabolic pathways illustrates the application of scientific research in enhancing health through dietary interventions. For instance, studies on branched chain amino acid supplementation in UCD patients on alternative pathway therapy shed light on optimizing dietary protein restrictions (Scaglia et al., 2004) [https://consensus.app/papers/effect-pathway-therapy-branched-chain-amino-metabolism-scaglia/39217e125e995559a4e13e05c609702f/?utm_source=chatgpt].
Exploration of Environmental Exposures
Investigations into human exposure to environmental chemicals, such as phthalates, and their metabolites provide critical data for public health policies and individual risk assessments. These studies demonstrate the significance of biomonitoring for understanding the extent and implications of environmental exposures (Silva et al., 2013) [https://consensus.app/papers/exposure-plasticizer-12cyclohexane-acid-diisononyl-silva/67c8dcd99bba5cd2b85dedb2d1df432e/?utm_source=chatgpt].
Mechanism of Action
Target of Action
The primary target of this compound, also known as 3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1-[4-(trifluoromethyl)phenyl]urea, is the Tyrosine-protein kinase ABL1 . This protein plays a key role in regulating cell growth and survival, and its dysregulation is implicated in several types of cancer .
Mode of Action
This modulation can lead to changes in the downstream signaling pathways that this kinase is involved in, potentially altering cell growth and survival .
Result of Action
Given its target, it is likely that it could influence cell growth and survival .
properties
IUPAC Name |
1-[3-(6-oxopyridazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)11-4-6-12(7-5-11)21-14(24)19-8-2-10-22-13(23)3-1-9-20-22/h1,3-7,9H,2,8,10H2,(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEAIHLNGQPRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

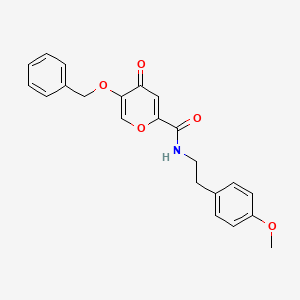
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2927695.png)
![3-(4-chlorophenyl)-9-(3-(2-oxopyrrolidin-1-yl)propyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2927697.png)
![1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2927698.png)
![4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2927699.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2927700.png)
![2-(4-Ethoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2927702.png)
